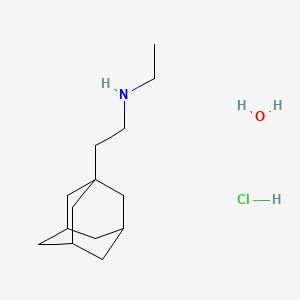

1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate

Description

Properties

Molecular Formula |

C14H28ClNO |

|---|---|

Molecular Weight |

261.83 g/mol |

IUPAC Name |

2-(1-adamantyl)-N-ethylethanamine;hydrate;hydrochloride |

InChI |

InChI=1S/C14H25N.ClH.H2O/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;;/h11-13,15H,2-10H2,1H3;1H;1H2 |

InChI Key |

LHRDAHFXQQQRAG-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC12CC3CC(C1)CC(C3)C2.O.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Ritter-Type Reaction and Subsequent Hydrolysis

One of the most efficient and environmentally friendlier methods involves a Ritter-type reaction starting from 1-bromoadamantane, followed by hydrolysis and salt formation.

Stepwise Synthesis:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of adamantane to 1-bromoadamantane | Br2, reflux | - | Starting material preparation |

| 2 | Ritter reaction: 1-bromoadamantane + acetonitrile + H2SO4 → N-(1-adamantyl)acetamide | H2SO4, reflux, 3.5 h | High | Ritter-type amidation |

| 3 | Hydrolysis of acetamide to amantadine base | NaOH, propylene glycol, 125-130 °C, 7.5 h | Optimized molar ratios (NaOH:PG:H2O:acetamide = 5.5:6.78:4.17:1) | Deacetylation step |

| 4 | Formation of hydrochloride salt | Aqueous HCl (6 N), 55-60 °C, 1 h | 84.78% overall | Safer than anhydrous HCl in ether |

This method yields 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate with high purity (GC purity 99.22%) and improved safety by avoiding toxic solvents like diethyl ether.

Oleum-Mediated Nucleophilic Addition and Hydrochloride Formation

An alternative industrially viable method uses oleum and acetonitrile to functionalize diamantane (adamantane derivative) followed by hydrochloric acid treatment.

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of diamantane with 25-30% oleum and acetonitrile at 10-35 °C for 5 h | Controlled temperature, stirring | Formation of 1-acetamido diamantane intermediate |

| 2 | Hydrolysis with 30% technical hydrochloric acid, 100 °C for 10 h | Heating and stirring | Conversion to amantadine hydrochloride |

| 3 | Decolorization with GAC (granular activated carbon) and recrystallization | 50 °C, filtration | Purification step |

This method emphasizes environmental protection, high purity, and yield, reducing equipment corrosion and pollution compared to older bromination methods.

Two-Step Synthesis from 1,3-Dimethyladamantane (Related Compound)

Though focused on memantine hydrochloride, this method is relevant due to structural similarity and synthetic strategy.

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of N-formyl intermediate via reaction with nitric acid and formamide | 20-25 °C addition, then 85 °C for 2 h | 98% | High-yielding formylation |

| 2 | Hydrolysis with aqueous hydrochloric acid, reflux 1 h | Followed by recrystallization | 85% | Avoids hazardous anhydrous HCl and ether |

This approach reduces steps and hazardous reagents, offering an 83% overall yield and suitability for scale-up.

Comparative Analysis of Methods

| Feature | Ritter-Type Reaction (Phan et al.) | Oleum-Mediated Method (CN Patent) | N-Formyl Hydrolysis (Memantine Analog) |

|---|---|---|---|

| Starting Material | 1-Bromoadamantane | Diamantane | 1,3-Dimethyladamantane |

| Key Intermediate | N-(1-adamantyl)acetamide | 1-Acetamido diamantane | N-Formyl amino adamantane |

| Reaction Steps | 2-4 steps | 3 steps | 2 steps |

| Reaction Conditions | Moderate temp, reflux, NaOH/PG | Oleum, HCl, heating | Nitric acid, formamide, aqueous HCl reflux |

| Yield | 46-85% (overall) | High purity, high yield | 83% overall |

| Environmental Impact | Reduced toxic solvents, safer HCl use | Reduced pollution, equipment corrosion | Avoids anhydrous HCl and ether |

| Industrial Suitability | Yes | Yes | Yes |

Research Findings and Optimization Notes

- Optimization of molar ratios and temperature in the hydrolysis step significantly improves yield and reduces reaction time.

- Avoidance of hazardous solvents such as diethyl ether and benzene enhances safety and environmental compatibility.

- Use of aqueous hydrochloric acid instead of anhydrous HCl in ether reduces explosion risk.

- Decolorization with activated carbon and recrystallization steps improve product purity.

- The oleum method, while effective, requires careful handling due to the corrosive nature of oleum but offers high purity and environmental benefits.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where the ethylamino group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of adamantane oxides.

Reduction: Formation of reduced adamantane derivatives.

Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

Medicinal Applications

-

Neuroscience Research

The compound has been investigated for its effects on neuronal pathways and synaptic plasticity. Studies have shown that it can influence dendritic structure and behavior through distinct pathways involving degenerins, suggesting potential applications in neurodegenerative disease research . -

Antiviral Activity

Research indicates that derivatives of adamantane compounds exhibit antiviral properties, particularly against influenza viruses. The mechanism often involves interference with viral replication processes, making it a candidate for further exploration in antiviral drug development . -

Cancer Treatment

Preliminary studies have suggested that compounds similar to 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate may possess anticancer properties. For instance, investigations into adamantane derivatives have revealed their capacity to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Data Table: Summary of Research Findings

Case Study 1: Neuroprotective Effects

In a study published in bioRxiv, researchers explored the neuroprotective effects of adamantane derivatives, including this compound. The results indicated that these compounds could enhance neuronal survival under stress conditions, highlighting their potential in treating neurodegenerative diseases .

Case Study 2: Antiviral Mechanism

A comprehensive study focused on the antiviral mechanisms of adamantane derivatives showed that these compounds could effectively inhibit the M2 ion channel of influenza viruses. This inhibition prevents viral uncoating and replication, suggesting that this compound could be developed as an antiviral agent .

Mechanism of Action

The mechanism of action of 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Receptors: It can bind to certain receptors in biological systems, modulating their activity.

Inhibit Enzymes: The compound can inhibit specific enzymes, affecting various biochemical pathways.

Modulate Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Adamantane Derivatives

Adamantane-based compounds are widely studied for antiviral, anti-Parkinsonism, and neuroprotective activities. Below is a comparative analysis of 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate and key analogues:

Molecular Structures and Key Differences

*Inferred from structural similarity to memantine HCl, which exhibits high hydration propensity due to methyl substituents .

Pharmacological and Physicochemical Properties

- Amantadine HCl : The simplest adamantane derivative, lacking extended alkyl chains. Its low hydration propensity correlates with stable anhydrous crystal packing, limiting solvent-accessible voids . Clinically, it inhibits viral uncoating in influenza A and modulates dopamine in Parkinson’s .

- Rimantadine HCl : The ethylamine side chain enhances lipophilicity and antiviral potency compared to amantadine. Its moderate hydration propensity may facilitate formulation adjustments .

- Memantine HCl : The 3,5-dimethyl substitution increases steric bulk, promoting NMDA receptor antagonism for Alzheimer’s. Its high hydration propensity (14% solvent-accessible voids in anhydrous form) allows stable hydrate formation .

- 1-(2-Ethylaminoethyl)adamantane HCl hydrate: The extended ethylaminoethyl chain may enhance binding to enzymes like Tyrosyl-DNA Phosphodiesterase 1 (TDP1), as seen in structurally related adamantane ureas/thioureas . Hydration likely improves solubility for in vivo studies.

Biological Activity

1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate, a member of the adamantane family, is known for its significant biological activity, particularly in antiviral and neuroprotective contexts. This compound has garnered attention due to its structural similarities to other adamantane derivatives, such as amantadine and rimantadine, which are recognized for their efficacy against viral infections.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₂₆ClN·H₂O

- Molecular Weight : Approximately 243.82 g/mol

- Appearance : White crystalline solid

The unique three-dimensional structure of adamantane contributes to the biological activity of this compound. The presence of the ethylaminoethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

This compound exhibits antiviral properties primarily through the inhibition of viral replication. It interacts with ion channels, specifically the M2 protein of the influenza virus, thereby interrupting viral-host fusion . This mechanism is similar to that of amantadine, which is widely used in treating influenza.

Additionally, preliminary studies suggest that this compound may possess neuroprotective properties . It may modulate neurotransmitter systems and reduce neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Analysis with Other Adamantane Derivatives

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Amantadine | Adamantane derivative | Antiviral properties against influenza; NMDA receptor antagonist |

| Rimantadine | Adamantane derivative | Similar antiviral action; longer half-life than amantadine |

| Tromantadine | Adamantane derivative | Used for antiviral purposes; distinct side chain modifications |

| Memantine | Adamantane derivative | NMDA receptor antagonist; used in Alzheimer's treatment |

Uniqueness : The specific ethylaminoethyl side chain of this compound may enhance its pharmacokinetic properties compared to other derivatives, potentially leading to improved efficacy and selectivity in biological applications.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound through various experimental approaches:

- Antiviral Activity : In vitro studies demonstrated that this compound effectively inhibits the replication of influenza viruses by blocking the M2 ion channel function, similar to amantadine .

- Neuroprotective Effects : Research indicates that this compound may reduce oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions like Alzheimer's disease. In animal models, it has been shown to improve cognitive function and reduce neurodegeneration markers .

Q & A

Q. What analytical methods are recommended for determining related substances in 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate?

Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) is widely used for impurity profiling. Key parameters include:

- Column : HP-5 capillary column (5% phenyl-methylpolysiloxane).

- Temperature Program : Initial 100°C (hold 2 min), ramp to 250°C at 10°C/min, final hold 10 min.

- Validation : Limit of detection (LOD) as low as 2 ng, validated via area normalization and internal standards (e.g., adamantane).

- Impurity Identification : Mass spectrometry (MS) is employed to identify structural analogs like amino-disubstituted adamantane derivatives .

Q. What are common impurities in this compound, and how do they originate?

Methodological Answer: Common impurities include:

- 2-Aminoadamantane : Formed via incomplete alkylation during synthesis.

- Ethylamino byproducts : Result from side reactions during ethylaminoethyl group introduction.

- Hydrate variability : Partial dehydration or solvate formation during crystallization.

Analytical quantification via GC or HPLC with spiked reference standards is critical for tracking these impurities .

Q. What synthetic strategies are effective for introducing the ethylaminoethyl group to the adamantane core?

Methodological Answer:

- Step 1 : Bromination of adamantane at the 1-position using HBr/H₂SO₄.

- Step 2 : Nucleophilic substitution with 2-ethylaminoethylamine under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Hydrochloride salt formation via HCl gas saturation in ethanol.

- Purification : Recrystallization from ethanol/water mixtures, monitored by TLC (silica gel, chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can crystal structure prediction (CSP) rationalize the hydration behavior of adamantane hydrochloride derivatives?

Methodological Answer:

- CSP Workflow : Use lattice energy minimization (e.g., DMACRYS software) to compute crystal energy landscapes. Compare predicted void volumes (3–14% unit cell) with experimental hydrate structures.

- Key Findings : Hydrate stability correlates with solvent-accessible voids. For example, memantine hydrochloride hydrates show higher void volumes than amantadine derivatives, explaining their hydration propensity .

- Validation : Pair CSP with PXRD and TGA to confirm hydrate stoichiometry and thermal stability .

Q. How can contradictions in impurity profiles from different analytical techniques be resolved?

Methodological Answer:

- Multi-Technique Approach :

- GC-MS : Identifies volatile impurities (e.g., ethylamino byproducts).

- HPLC-UV/ELSD : Detects non-volatile or polar impurities (e.g., hydrate isomers).

- NMR : Resolves structural ambiguities (e.g., regioisomers).

- Case Study : Discrepancies in impurity quantification between GC and HPLC can arise from detector response factors. Cross-calibration using certified reference materials (CRMs) resolves such issues .

Q. What experimental designs are optimal for studying hydration thermodynamics in adamantane derivatives?

Methodological Answer:

- Hydration Screening :

- Conditions : Vary relative humidity (10–90% RH) using saturated salt solutions in desiccators.

- Techniques :

- DSC/TGA : Measure enthalpy of dehydration and weight loss.

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C.

- Thermodynamic Modeling : Apply van der Waals-Platteeuw theory to predict hydrate stability regions, incorporating Kihara parameters for guest-host interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.